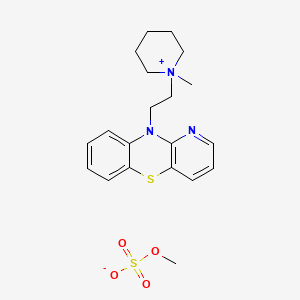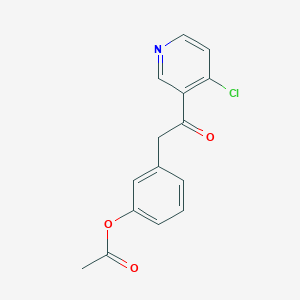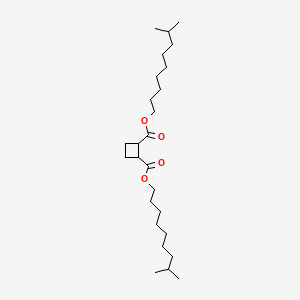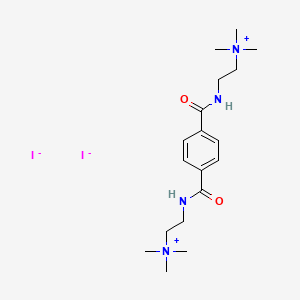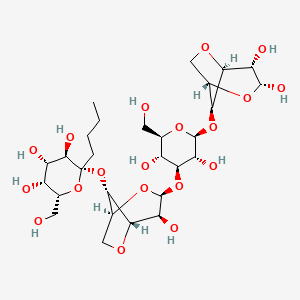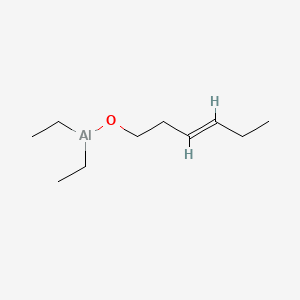
Aluminum, diethyl((3E)-3-hexen-1-olato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, diethyl((3E)-3-hexen-1-olato)- is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features an aluminum center coordinated to diethyl groups and a (3E)-3-hexen-1-olato ligand, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl((3E)-3-hexen-1-olato)- typically involves the reaction of diethylaluminum chloride with (3E)-3-hexen-1-ol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction scheme is as follows:
Al(C2H5)2Cl+(3E)-3-hexen-1-ol→Al(C2H5)2((3E)-3-hexen-1-olato)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.
Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.
Wissenschaftliche Forschungsanwendungen
Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum diethylphosphinate: Another organoaluminum compound with flame retardant properties.
Aluminum trihydrate: Commonly used in flame retardants and as a filler in various materials.
Aluminum monochloride: An aluminum compound with different reactivity and applications.
Eigenschaften
CAS-Nummer |
68900-84-5 |
|---|---|
Molekularformel |
C10H21AlO |
Molekulargewicht |
184.25 g/mol |
IUPAC-Name |
diethyl-[(E)-hex-3-enoxy]alumane |
InChI |
InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |
InChI-Schlüssel |
OUDHIMUQHBSXND-FHJHGPAASA-N |
Isomerische SMILES |
CC/C=C/CCO[Al](CC)CC |
Kanonische SMILES |
CCC=CCCO[Al](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


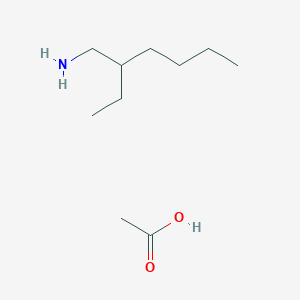
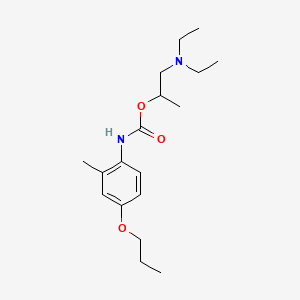



![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)

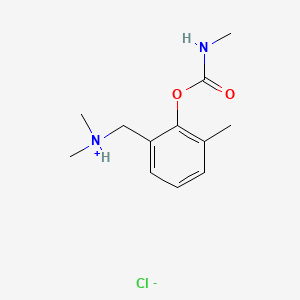
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
